2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a thiazole ring, a carbamoyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the carbamoyl group yields amines.
Scientific Research Applications
2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A thiazole-containing anticancer drug.
Uniqueness
What sets 2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14-7-8-19(15(2)9-14)25-20(26)11-17-12-29-22(24-17)30-13-21(27)23-16-5-4-6-18(10-16)28-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSBSDWBMNKPHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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